
1-(3-Ethoxy-5-mercaptophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethoxy-5-mercaptophenyl)propan-1-one is a propiophenone derivative featuring a 3-ethoxy group and a 5-mercapto (-SH) substituent on the phenyl ring. This compound belongs to the broader class of arylpropanones, which are characterized by a ketone group adjacent to a substituted aromatic ring.
Preparation Methods
The synthesis of 1-(3-Ethoxy-5-mercaptophenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxyphenol and 3-mercaptopropionic acid.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Ethoxy-5-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents.
Scientific Research Applications
1-(3-Ethoxy-5-mercaptophenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound’s mercapto group allows it to form strong bonds with metal ions, making it useful in the study of metalloproteins and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features suggest it may have bioactive properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-5-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups:
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
Key structural analogues include:
- 1-(3-Methoxyphenyl)propan-1-one (): Substituted with a methoxy group at the 3-position. The methoxy group enhances electron density on the aromatic ring, improving stability in coupling reactions (e.g., yields of 44–50% with HOBt) .
- 1-(4-Fluorophenyl)propan-1-one (): A fluorinated derivative with a strong electron-withdrawing group. Fluorine increases electrophilicity, leading to higher yields (65%) in NHPI-mediated coupling reactions compared to chloro/bromo analogues .
- 1-(5-Chloro-2-methoxyphenyl)propan-1-one (): Combines electron-donating (methoxy) and electron-withdrawing (chloro) groups, demonstrating how substituent positioning modulates reactivity.
- 4-FMC (1-(4-Fluorophenyl)-2-(methylamino)propan-1-one) (): A cathinone derivative with psychoactive properties, highlighting the impact of amino substituents on biological activity .
Electronic Effects :
- 3-Ethoxy-5-mercapto substitution: The ethoxy group donates electrons via resonance, while the mercapto group withdraws electrons inductively.
Expected Challenges for 1-(3-Ethoxy-5-mercaptophenyl)propan-1-one :
- The mercapto group may complicate synthesis due to its propensity for oxidation or undesired side reactions (e.g., disulfide formation). Protective groups like acetyl or tert-butyl may be required during synthesis .
Physical and Chemical Properties
Notes:
- The mercapto group in this compound may lower boiling points compared to halogenated derivatives due to weaker intermolecular forces.
- LogP values suggest moderate lipophilicity, comparable to halogenated analogues but lower than cathinones like 4-FMC .
Biological Activity
1-(3-Ethoxy-5-mercaptophenyl)propan-1-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C12H16O2S, characterized by an ethoxy group and a mercapto group attached to a phenyl ring. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and metal ion interactions.
Antiproliferative Effects
Research has indicated that compounds with similar structures exhibit significant antiproliferative properties. For instance, studies on related mercapto-containing compounds have shown IC50 values ranging from 10 to 33 nM against various cancer cell lines, such as MCF-7 and MDA-MB-231 breast cancer cells .
Compound | IC50 (nM) | Cell Line |
---|---|---|
CA-4 | 3.9 | MCF-7 |
Compound X | 23-33 | MDA-MB-231 |
This suggests that this compound may also possess similar antiproliferative activity, warranting further investigation.
Enzyme Inhibition
The mercapto group in this compound allows for potential interactions with metalloproteins. Studies have shown that mercapto-containing compounds can inhibit metalloprotein functions by forming complexes with metal ions. This property could be leveraged in developing inhibitors for specific enzymes involved in disease pathways.
Case Study 1: Anticancer Activity
In a study exploring the anticancer properties of similar compounds, researchers synthesized several derivatives of mercapto-containing propanones. The findings indicated that these derivatives exhibited significant cytotoxicity against human breast cancer cells, with mechanisms involving tubulin destabilization and apoptosis induction .
Case Study 2: Metal Ion Interaction
Another study focused on the interaction of mercapto compounds with metal ions, demonstrating that these compounds could effectively inhibit enzyme activity through metal chelation. This mechanism was particularly noted in the context of metalloproteinases, which are implicated in cancer metastasis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3-Ethoxy-5-mercaptophenyl)propan-1-one, and what are the critical reaction conditions to consider?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where a ketone (e.g., propan-1-one derivative) reacts with an aldehyde under acidic or basic conditions. Critical factors include protecting the thiol (-SH) group during synthesis to prevent oxidation, as mercapto groups are prone to dimerization. Solvent choice (e.g., ethanol or dichloroethane) and temperature control are vital to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is recommended .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR : 1H NMR can identify the ethoxy group (δ ~1.3–1.5 ppm for -CH3, δ ~3.5–4.0 ppm for -OCH2) and the mercapto proton (δ ~1.5–2.5 ppm, though often broad due to exchange). Aromatic protons in the 6.5–7.5 ppm range confirm the substituted phenyl ring.
- IR : Stretching vibrations for C=O (~1700 cm−1), C-O-C (~1250 cm−1), and S-H (~2550 cm−1) are key.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should match the molecular weight (calculated as 224.3 g/mol). High-resolution MS can distinguish isotopic patterns .
Q. What crystallization methods are suitable for obtaining high-quality single crystals for X-ray diffraction?
- Methodological Answer : Slow evaporation of a saturated solution in a mixed solvent system (e.g., ethanol/diethyl ether) is effective. For thiol-containing compounds, inert atmospheres (N2/Ar) prevent oxidation. Use of crystallization trays with controlled humidity and temperature (e.g., 4°C) enhances crystal growth. Software like SHELXL or WinGX can refine crystallographic data, particularly for resolving twinning or disorder .
Advanced Research Questions
Q. How can computational methods predict the reactivity of ethoxy and mercapto substituents in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, HOMO-LUMO gaps, and Fukui indices to identify nucleophilic/electrophilic sites. For example:
- The mercapto group may act as a hydrogen bond donor, influencing intermolecular interactions.
- Ethoxy groups contribute to lipophilicity (logP ~2.5), predicted via software like Molinspiration.
- Solvent effects (e.g., polarizable continuum models) refine reactivity predictions .
Q. What strategies resolve contradictions between computational and experimental spectroscopic data?
- Methodological Answer :
- NMR Discrepancies : Use dynamic NMR to assess rotational barriers of the ethoxy group or tautomerization of the mercapto group.
- IR Mismatches : Compare experimental spectra with simulated spectra from vibrational frequency calculations (e.g., using Gaussian).
- Crystallographic Validation : Overlay DFT-optimized geometries with X-ray structures to validate bond lengths/angles. Tools like Mercury or ORTEP-3 facilitate visualization .
Q. What functional group modifications are promising for SAR studies, and how is synthetic feasibility assessed?
- Methodological Answer :
- Modifications : Replace the ethoxy group with methoxy or hydroxyl to study electronic effects. Substitute the mercapto group with methylthio (-SCH3) to enhance stability.
- Feasibility : Retrosynthetic analysis using software (e.g., Synthia) identifies viable routes. Evaluate protecting groups (e.g., Ac for -SH) and reaction yields via small-scale trials. High-throughput screening (HTS) can prioritize derivatives for biological testing .
Properties
Molecular Formula |
C11H14O2S |
---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
1-(3-ethoxy-5-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O2S/c1-3-11(12)8-5-9(13-4-2)7-10(14)6-8/h5-7,14H,3-4H2,1-2H3 |
InChI Key |
ZEFGNCZHJHUXDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)S)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.